molecular formula C17H14ClN3O3 B4414545 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4414545
M. Wt: 343.8 g/mol
InChI Key: BGXRXWIWEYHCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound.

Future Directions

There are several future directions for research on 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of research is the development of novel drug delivery systems for this compound, which could enhance its efficacy and reduce its toxicity. Another area of research is the investigation of the potential of this compound in combination with other anticancer drugs, which could lead to improved treatment outcomes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases.
In conclusion, this compound is a promising compound with various potential applications in scientific research. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and potential in treating other diseases make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential in combination with other anticancer drugs.

Scientific Research Applications

3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential in treating other diseases, such as Alzheimer's disease and diabetes.

properties

IUPAC Name

3-chloro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-3-2-7-13(14)16-20-15(24-21-16)10-19-17(22)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXRXWIWEYHCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.